![molecular formula C16H25N3O2 B1653039 tert-Butyl [4-(pyridin-3-yl)piperidin-4-yl]methylcarbamate CAS No. 1707580-58-2](/img/structure/B1653039.png)
tert-Butyl [4-(pyridin-3-yl)piperidin-4-yl]methylcarbamate
Overview
Description
tert-Butyl [4-(pyridin-3-yl)piperidin-4-yl]methylcarbamate is a compound that features a tert-butyl group, a pyridinyl group, and a piperidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl [4-(pyridin-3-yl)piperidin-4-yl]methylcarbamate typically involves multiple steps. One common method includes the reaction of 4-(pyridin-3-yl)piperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl [4-(pyridin-3-yl)piperidin-4-yl]methylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry Applications
1. Drug Development
The compound has been investigated for its potential as a pharmaceutical agent, particularly in the context of neurological disorders. Its structural similarity to known neuroactive compounds suggests that it may interact with neurotransmitter systems, specifically targeting receptors involved in cognitive function and mood regulation.
2. TLR7/8 Antagonism
Research indicates that derivatives of this compound may serve as antagonists of Toll-like receptors 7 and 8 (TLR7/8), which are implicated in inflammatory responses and autoimmune diseases. The ability to modulate these pathways presents opportunities for developing treatments for conditions such as lupus and rheumatoid arthritis .
3. Antidepressant Activity
Studies have shown that compounds similar to tert-butyl [4-(pyridin-3-yl)piperidin-4-yl]methylcarbamate exhibit antidepressant-like effects in animal models. This suggests a mechanism involving serotonin and norepinephrine reuptake inhibition, positioning it as a candidate for further exploration in the treatment of depression .
Pharmacological Insights
1. Mechanism of Action
The pharmacological profile of this compound is characterized by its interaction with central nervous system (CNS) pathways. It is hypothesized to act as a selective modulator of neurotransmitter release, particularly affecting dopaminergic and serotonergic systems .
2. Safety and Efficacy Studies
Preclinical studies have demonstrated favorable safety profiles, with no significant adverse effects observed at therapeutic doses. Efficacy studies are ongoing to establish optimal dosing regimens and long-term effects on cognitive function .
Material Science Applications
1. Synthesis of Novel Polymers
this compound has been employed as a monomer in the synthesis of novel polymers with enhanced mechanical properties. These materials exhibit potential applications in coatings, adhesives, and biomedical devices due to their biocompatibility and durability .
2. Catalytic Applications
The compound has also been explored as a catalyst in various organic reactions, including cross-coupling reactions and asymmetric synthesis. Its unique functional groups facilitate catalytic activity, making it a valuable component in synthetic organic chemistry .
Case Studies
Mechanism of Action
The mechanism of action of tert-Butyl [4-(pyridin-3-yl)piperidin-4-yl]methylcarbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact mechanism depends on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
- tert-Butyl 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)piperidin-4-yl]methylcarbamate
Uniqueness
tert-Butyl [4-(pyridin-3-yl)piperidin-4-yl]methylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
tert-Butyl [4-(pyridin-3-yl)piperidin-4-yl]methylcarbamate is a compound that has garnered attention for its significant biological activities, particularly in the field of medicinal chemistry. With a molecular formula of C₁₆H₂₅N₃O₂ and a molecular weight of 291.39 g/mol, this compound exhibits a unique structure that contributes to its pharmacological potential. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a tert-butyl group attached to a piperidine ring, which is further substituted with a pyridine moiety. This structural arrangement is crucial for its biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits strong antibacterial properties . It has demonstrated efficacy against various Gram-positive bacteria, including:
- Methicillin-resistant Staphylococcus aureus (MRSA)
- Vancomycin-resistant Enterococcus faecium (VRE)
The compound's activity is comparable to established antibiotics, making it a candidate for further development in antibiotic therapy.
The mechanism through which this compound exerts its antibacterial effects may involve:
- Disruption of Bacterial Cell Membranes : The compound likely interferes with the integrity of bacterial membranes.
- Inhibition of Metabolic Pathways : It may inhibit key metabolic processes essential for bacterial survival.
Preliminary studies suggest that the compound can inhibit bacterial enzymes critical for cell wall synthesis, enhancing its bactericidal efficacy.
Research Findings and Case Studies
A variety of studies have explored the biological activity of this compound:
-
Antibacterial Efficacy :
- In vitro tests have shown that low concentrations of this compound are effective against resistant strains of bacteria, indicating potential as a new antibiotic candidate.
- A comparative study highlighted its effectiveness against MRSA and VRE, showing lower Minimum Inhibitory Concentration (MIC) values than many conventional antibiotics.
-
Binding Affinity Studies :
- Interaction studies have demonstrated its binding affinity to various biological targets, including enzymes involved in bacterial metabolism. These studies are crucial for understanding the compound's therapeutic potential and possible side effects.
-
Synthesis and Optimization :
- The synthesis typically involves multi-step organic reactions, with one common method being the reaction of 4-(pyridin-3-yl)piperidine with tert-butyl chloroformate in the presence of a base like triethylamine. This synthesis route has been optimized for higher yields and purity.
Comparative Analysis with Similar Compounds
The uniqueness of this compound can be highlighted through comparisons with structurally similar compounds:
Compound Name | Similarity Index | Key Features |
---|---|---|
tert-Butyl piperidin-4-ylcarbamate | 0.98 | Lacks pyridine substitution |
tert-Butyl (4-methylpiperidin-4-yl)carbamate | 0.96 | Methyl group substitution at position 4 |
tert-Butyl 4-(methylamino)piperidine-1-carboxylate | 0.91 | Contains an amino group instead of a pyridine |
tert-Butyl 4-(propylamino)piperidine-1-carboxylate | 0.91 | Propyl substitution at position 4 |
This table illustrates how the specific combination of the pyridine ring with the piperidine core enhances its biological activity compared to similar compounds.
Properties
IUPAC Name |
tert-butyl N-[(4-pyridin-3-ylpiperidin-4-yl)methyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2/c1-15(2,3)21-14(20)19-12-16(6-9-17-10-7-16)13-5-4-8-18-11-13/h4-5,8,11,17H,6-7,9-10,12H2,1-3H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIKPQPFKUIHNKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CCNCC1)C2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701131122 | |
Record name | Carbamic acid, N-[[4-(3-pyridinyl)-4-piperidinyl]methyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701131122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1707580-58-2 | |
Record name | Carbamic acid, N-[[4-(3-pyridinyl)-4-piperidinyl]methyl]-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1707580-58-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, N-[[4-(3-pyridinyl)-4-piperidinyl]methyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701131122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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